N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-difluorophenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of benzamide derivatives and has been developed as a potential anticancer agent.
Scientific Research Applications
Synthesis and Antifungal Activity
A study by Wu et al. (2021) synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities against various pathogens. The derivatives exhibited significant antifungal activity, highlighting the potential of these compounds for further development as antifungal agents (Wu et al., 2021).
Antipathogenic Properties
Limban et al. (2011) explored the synthesis and antipathogenic activity of acylthioureas, demonstrating their effectiveness against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of similar benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
KCNQ2/Q3 Potassium Channel Openers
Research by Amato et al. (2011) identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers as active in animal models of epilepsy and pain. This highlights the utility of specific pyrimidinyl benzamide derivatives in developing treatments for neurological conditions (Amato et al., 2011).
Histone Deacetylase Inhibition
Zhou et al. (2008) discussed the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound that exhibits isotype-selective inhibition of histone deacetylases, demonstrating promise as an anticancer drug (Zhou et al., 2008).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Gong et al. (2010) investigated the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of benzamide derivatives in humans after oral administration (Gong et al., 2010).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-27-12-4-6-16(28-2)15(8-12)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRGIEYLQALUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.